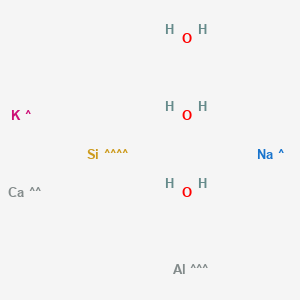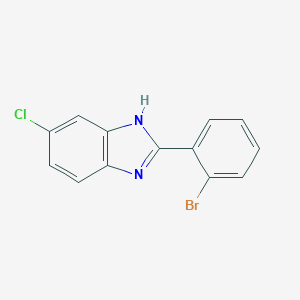
Beryllium telluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium telluride (BeTe) is a binary compound that consists of beryllium and tellurium atoms. It is a semiconductor material that has a wide range of potential applications in the field of electronics and optoelectronics due to its unique properties. BeTe has a high melting point, high thermal conductivity, and a wide bandgap, making it a promising material for high-temperature electronic devices and solar cells.
Mécanisme D'action
The mechanism of action of Beryllium telluride is not well understood, but it is believed to be related to its unique electronic and optical properties. Beryllium telluride has a wide bandgap, which means that it requires a high amount of energy to excite electrons from the valence band to the conduction band. This property makes it a promising material for high-temperature electronic devices.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Beryllium telluride. However, it is known that beryllium is a toxic element that can cause lung disease when inhaled. Therefore, precautions should be taken when handling Beryllium telluride.
Avantages Et Limitations Des Expériences En Laboratoire
Beryllium telluride has several advantages for lab experiments, including its high thermal conductivity and wide bandgap. However, it is a challenging material to work with due to its toxicity and the difficulty of synthesizing high-quality crystals.
Orientations Futures
There are several future directions for research on Beryllium telluride. One area of interest is the development of high-temperature electronic devices using Beryllium telluride. Another area of research is the use of Beryllium telluride in solar cells and thermoelectric devices. Additionally, the toxicity of beryllium in Beryllium telluride should be further investigated to ensure safe handling and disposal of the material.
Méthodes De Synthèse
Beryllium telluride can be synthesized using various methods, including chemical vapor deposition, molecular beam epitaxy, and metal-organic chemical vapor deposition. The most commonly used method is the chemical vapor deposition process, which involves the reaction of beryllium and tellurium precursors in a high-temperature reactor.
Applications De Recherche Scientifique
Beryllium telluride has been extensively studied for its potential applications in electronic and optoelectronic devices, such as high-temperature transistors, light-emitting diodes, and solar cells. It has also been investigated as a material for thermoelectric applications due to its high thermal conductivity.
Propriétés
Numéro CAS |
12232-27-8 |
|---|---|
Nom du produit |
Beryllium telluride |
Formule moléculaire |
BeTe |
Poids moléculaire |
136.6 g/mol |
Nom IUPAC |
tellanylideneberyllium |
InChI |
InChI=1S/Be.Te |
Clé InChI |
PUZSUGPVBHGJRE-UHFFFAOYSA-N |
SMILES |
[Be]=[Te] |
SMILES canonique |
[Be]=[Te] |
Autres numéros CAS |
12232-27-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



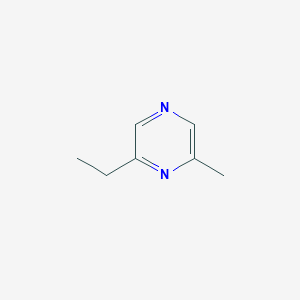
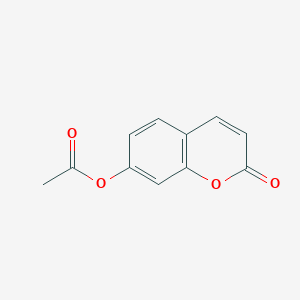

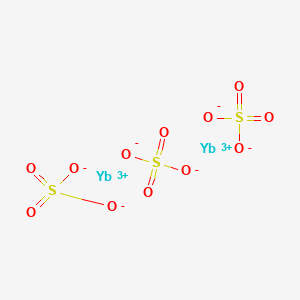
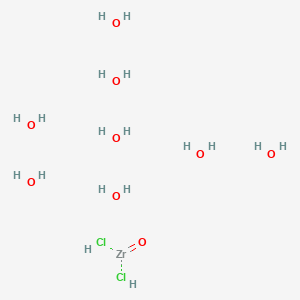
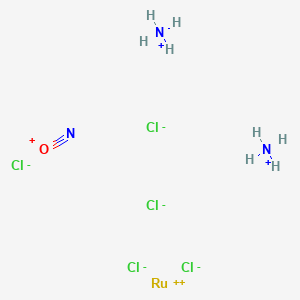
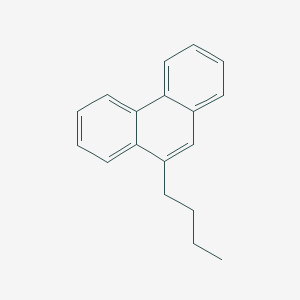
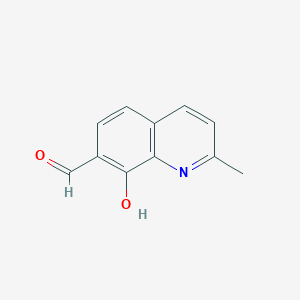

![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
